molecular formula C26H37NO4 B2818148 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine CAS No. 1396556-30-1

1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine

Cat. No.: B2818148
CAS No.: 1396556-30-1
M. Wt: 427.585
InChI Key: CFXJQOKQWASAPL-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine is a complex organic compound that features an adamantane core, a piperidine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction.

    Attachment of the Methanone Group: The methanone group can be attached through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a piperidine alcohol.

    Substitution: Substitution reactions can occur at the adamantane core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methanone group could yield a carboxylic acid, while reduction of the piperidine ring could yield a piperidine alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may have potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials. Its unique structure could impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine would depend on its specific applications. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds with an adamantane core, such as amantadine and rimantadine.

    Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and piperidine itself.

Uniqueness

What sets 1-(Adamantane-1-carbonyl)-4-{[(3,5-dimethoxyphenyl)methoxy]methyl}piperidine apart is its combination of an adamantane core, a piperidine ring, and a methanone group. This unique structure could impart unique properties, making it valuable for various applications.

Properties

IUPAC Name

1-adamantyl-[4-[(3,5-dimethoxyphenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO4/c1-29-23-10-22(11-24(12-23)30-2)17-31-16-18-3-5-27(6-4-18)25(28)26-13-19-7-20(14-26)9-21(8-19)15-26/h10-12,18-21H,3-9,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXJQOKQWASAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COCC2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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